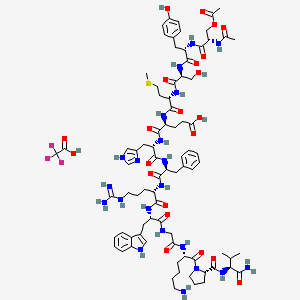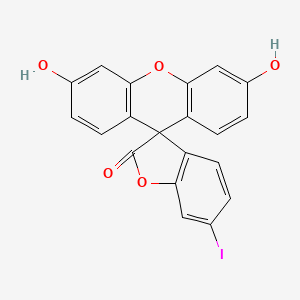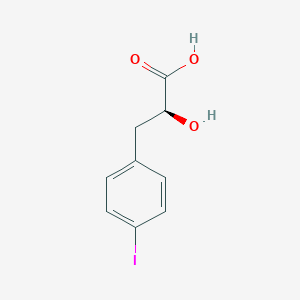
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, is a chemical compound that has a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 80-82°C and a boiling point of 157-159°C. This compound is soluble in water, ethanol, and other organic solvents. It is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies.
作用機序
The mechanism of action of 1-(thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, is not fully understood. It is believed that the compound acts as a catalyst in various chemical reactions, promoting the formation of new molecules. It is also believed to be involved in the binding of proteins and other molecules, which may be important for drug delivery and other biochemical processes.
Biochemical and Physiological Effects
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glycolytic enzymes. It has also been found to inhibit the activity of enzymes involved in lipid metabolism, such as fatty acid synthase. Additionally, it has been found to inhibit the activity of enzymes involved in DNA replication and repair, such as DNA polymerase.
実験室実験の利点と制限
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and easy availability. Additionally, it is a very stable compound, which makes it ideal for long-term storage. It is also soluble in a variety of solvents, making it easy to use in different types of experiments. On the other hand, the compound is toxic and should be handled with care. Additionally, it is not very soluble in water, which limits its use in certain types of experiments.
将来の方向性
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, has a wide range of potential applications and future directions. One of the most promising areas of research is in the field of drug delivery. The compound could be used to create targeted drug delivery systems that could be used to deliver drugs directly to specific cells or tissues. Additionally, the compound could be used in the development of new drugs and drug delivery systems. Additionally, the compound could be used in the development of new diagnostic and therapeutic tools, such as biosensors. Finally, the compound could be used in the development of new materials, such as polymers and nanomaterials.
合成法
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, can be synthesized using a number of different methods. The most common method is the reaction of 1-(thiazol-4-yl)-2-propanol with trimethylsilyl chloride (TMSCl). This reaction takes place in the presence of a base, such as triethylamine, to form the desired compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product.
科学的研究の応用
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, is widely used in scientific research. It can be used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in biochemical and physiological studies, such as enzyme kinetics, protein folding, and metabolic pathways. Additionally, it can be used in chromatography and spectroscopy experiments.
特性
IUPAC Name |
1-(1,3-thiazol-4-yl)-2-trimethylsilylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOSSi/c1-12(2,3)5-8(10)7-4-11-6-9-7/h4,6,8,10H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFNSPJSTHCZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(C1=CSC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
